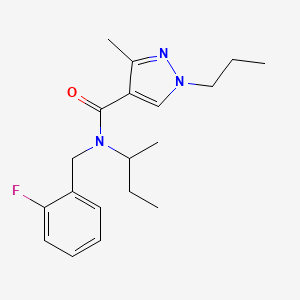
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide
説明
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of cancer. It is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), which is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies and has been approved by the US Food and Drug Administration (FDA) for the treatment of certain types of leukemia.
作用機序
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide works by selectively binding to the BH3-binding groove of BCL-2, thereby blocking its anti-apoptotic function and promoting apoptosis in cancer cells. BCL-2 is overexpressed in many types of cancer and plays a key role in the survival of cancer cells. By inhibiting BCL-2, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide induces programmed cell death in cancer cells and reduces tumor growth.
Biochemical and Physiological Effects
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile and is well-tolerated in patients. In clinical studies, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has been associated with a low incidence of adverse events, including neutropenia, thrombocytopenia, and anemia. 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no evidence of genotoxicity or mutagenicity.
実験室実験の利点と制限
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of BCL-2 and has been shown to induce apoptosis in cancer cells that overexpress this protein. 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in animals. However, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has some limitations for use in laboratory experiments. It is a small molecule drug that may have limited penetration into certain tissues or cell types. Additionally, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide may have off-target effects that could affect the interpretation of experimental results.
将来の方向性
There are several future directions for the development and use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide in cancer treatment. One potential direction is the combination of 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of new BCL-2 inhibitors with improved selectivity and potency. Additionally, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide may have potential applications in other diseases, such as autoimmune disorders or neurodegenerative diseases, where apoptosis plays a key role in disease pathogenesis.
科学的研究の応用
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has shown potent activity against cancer cells that overexpress BCL-2 and has been shown to induce apoptosis in these cells. In clinical studies, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has demonstrated high response rates and durable remissions in patients with CLL and AML.
特性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-14(20-2)5-4-13(15(11)21-3)10-18-8-6-12(7-9-18)16(17)19/h4-5,12H,6-10H2,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLSXFBZKLBFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCC(CC2)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-dimethyl-2-phenyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852265.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B3852277.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B3852280.png)
![2-[benzyl(2,4-difluorobenzyl)amino]ethanol](/img/structure/B3852290.png)
![1-[3-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3852297.png)
![2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)
![2-{[benzyl(methyl)amino]methyl}-4-bromophenol](/img/structure/B3852320.png)


![4-chloro-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852339.png)
![1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3852354.png)
![1,1'-[(2-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852360.png)
![6-chloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3852365.png)